

# Ivacaftor Hydrate: A Technical Guide to Solubility in Laboratory Solvents

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Compound of Interest		
Compound Name:	Ivacaftor hydrate	
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This in-depth technical guide provides comprehensive information on the solubility of **ivacaftor hydrate** in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The document details experimental protocols for solubility determination, presents quantitative data in a clear, comparative format, and visualizes the compound's mechanism of action and a typical experimental workflow.

## **Executive Summary**

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, pivotal in the treatment of cystic fibrosis for patients with specific gating mutations.[1][2] Its efficacy in research and formulation development is fundamentally linked to its solubility characteristics. This guide addresses the compound's notably low aqueous solubility and provides quantitative data for its dissolution in essential organic solvents used in laboratory settings. Understanding these properties is critical for the design of in-vitro assays, formulation studies, and preclinical development.

## Solubility Profile of Ivacaftor

Ivacaftor is a white to off-white powder that is characterized as practically insoluble in aqueous media.[3][4][5][6] This low aqueous solubility (<0.05  $\mu$ g/mL) presents a significant challenge for oral bioavailability and in-vitro assay development.[1][5] Consequently, organic solvents are



necessary to prepare stock solutions for experimental use. The following table summarizes the solubility of ivacaftor in various common laboratory solvents.

# Table 1: Quantitative Solubility of Ivacaftor in Common Laboratory Solvents



Solvent	Molar Mass ( g/mol )	Solubility	Concentrati on (mM)	Notes	Source(s)
DMSO	78.13	~25 mg/mL	~63.7 mM	-	[7]
39.25 mg/mL	100 mM	-			
252 mg/mL	642.05 mM	Sonication is recommende d.	[8]		
Ethanol	46.07	~0.1 mg/mL	~0.25 mM	-	[7]
< 1 mg/mL	< 2.5 mM	Insoluble or slightly soluble.	[8]		
1.96 mg/mL	5 mM	-			
Dimethylform amide (DMF)	73.09	~25 mg/mL	~63.7 mM	-	[7]
Water	18.02	< 0.05 μg/mL	< 0.13 μM	Practically insoluble.	[1][5]
~60 nM	0.06 μΜ	Determined in cell-free patches.	[9][10]		
138 ± 1 nM	0.14 μΜ	At 37°C, pH 7.1.	[9]		
Methanol	32.04	Practically Insoluble	-	-	[11]
Acetonitrile	41.05	Practically Insoluble	-	A 1:1 mixture with methanol can dissolve the deuterated form.	[11][12]







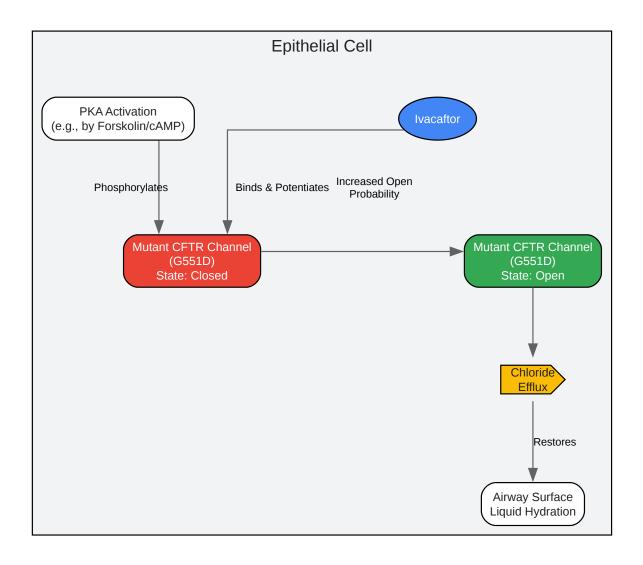
Acetone	58.08	Practically Insoluble	-	-	[11]
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Note: The molecular weight of anhydrous ivacaftor (392.5 g/mol) was used for molarity calculations. Discrepancies in reported DMSO solubility may arise from differences in experimental conditions, such as temperature, sonication, and the specific solid form of ivacaftor used.

### **Mechanism of Action: CFTR Potentiation**

Ivacaftor's therapeutic effect stems from its function as a CFTR potentiator. In individuals with cystic fibrosis carrying specific "gating" mutations (e.g., G551D), the CFTR protein is present on the epithelial cell surface but remains predominantly in a closed state, preventing the transport of chloride ions. Ivacaftor binds directly to the mutant CFTR protein, inducing a conformational change that increases the channel's open probability.[1][2] This potentiation of the channel's gating function, which is independent of ATP hydrolysis, facilitates an increased flow of chloride ions out of the cell, helping to restore the airway surface liquid and improve mucociliary clearance.[1][13]





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**Figure 1.** Ivacaftor's signaling pathway as a CFTR potentiator.

## **Experimental Protocols**

Accurate determination of solubility is crucial for reliable experimental results. The following sections describe generalized protocols for determining ivacaftor solubility and a typical workflow for assessing its biological activity.

## **Protocol for Solubility Determination**



This protocol outlines a general method for determining the solubility of **ivacaftor hydrate** in a given solvent, adapted from common laboratory procedures.[3]

- Preparation: Add an excess amount of **ivacaftor hydrate** powder to a known volume of the test solvent (e.g., DMSO, ethanol) in a sealed glass vial.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer. To ensure equilibrium is reached, this process should be carried out for a sufficient duration, typically 12 to 24 hours.[3][14] For poorly soluble compounds or viscous solvents like DMSO, gentle sonication may be used to aid dispersion.[8][11]
- Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a fine-pore (e.g., 0.22 or 0.45 μm) syringe filter to remove any remaining particulates.[3]

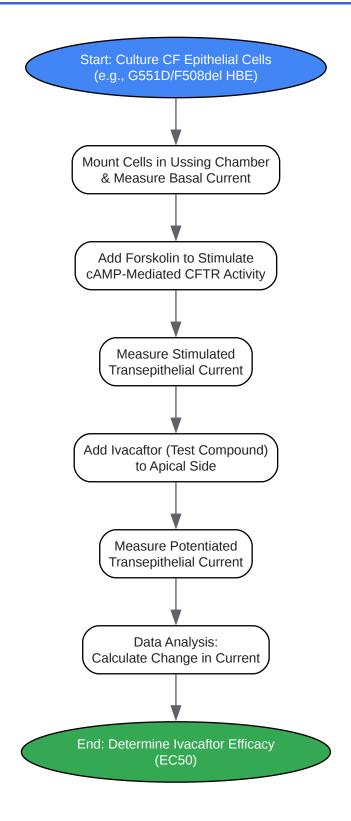
#### Quantification:

- Accurately dilute a sample of the clear, saturated filtrate with a suitable solvent in which ivacaftor is fully soluble.
- Analyze the concentration of ivacaftor in the diluted sample using a validated analytical method, such as UV-Visible Spectrophotometry (at ~255 nm or ~311 nm) or High-Performance Liquid Chromatography (HPLC).[3][9][14]
- Prepare a standard curve with known concentrations of ivacaftor to ensure accurate quantification.
- Calculation: Calculate the original concentration in the saturated filtrate, accounting for the dilution factor. This value represents the solubility of ivacaftor in the test solvent under the specified conditions.

## **Experimental Workflow: In-Vitro Efficacy Assay**

The following workflow describes a typical experiment to measure the potentiation of CFTR function by ivacaftor in cultured human bronchial epithelial cells, a standard method for evaluating CFTR modulators.[7]





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Figure 2. Workflow for assessing ivacaftor efficacy in vitro.



This workflow allows researchers to quantify the increase in CFTR-mediated chloride current induced by ivacaftor, providing a direct measure of its potentiation activity. The resulting data can be used to determine key parameters such as the half-maximal effective concentration (EC50).[7]

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